molecular formula C10H21NO B1347234 N-octylacetamide CAS No. 7462-62-6

N-octylacetamide

Cat. No.: B1347234
CAS No.: 7462-62-6
M. Wt: 171.28 g/mol
InChI Key: GLJKLMQZANYKBO-UHFFFAOYSA-N
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Description

N-octylacetamide is an organic compound with the molecular formula C₁₀H₂₁NO. It is a member of the acetamide family, characterized by the presence of an acetamide group attached to an octyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-octylacetamide can be synthesized through the reaction of octylamine with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions, with the octylamine acting as a nucleophile, attacking the carbonyl carbon of the acetic anhydride or acetyl chloride, resulting in the formation of this compound and acetic acid or hydrochloric acid as by-products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process can be optimized to achieve high yields and purity by controlling the temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: N-octylacetamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to primary amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used under basic conditions.

Major Products Formed:

    Oxidation: Octanoic acid.

    Reduction: Octylamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-octylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: It is employed in the study of biological membranes and as a surfactant in biochemical assays.

    Industry: It is used in the formulation of lubricants, plasticizers, and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-octylacetamide involves its interaction with various molecular targets and pathways. Due to its amphiphilic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in the study of membrane dynamics and in the development of drug delivery systems.

Comparison with Similar Compounds

    N-hexylacetamide: Similar structure but with a shorter hexyl chain.

    N-decylacetamide: Similar structure but with a longer decyl chain.

    N-dodecylacetamide: Similar structure but with an even longer dodecyl chain.

Comparison: N-octylacetamide is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring amphiphilic compounds, such as surfactants and membrane studies.

Properties

IUPAC Name

N-octylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-3-4-5-6-7-8-9-11-10(2)12/h3-9H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJKLMQZANYKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20322837
Record name N-Octylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7462-62-6
Record name NSC402139
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402139
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Octylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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